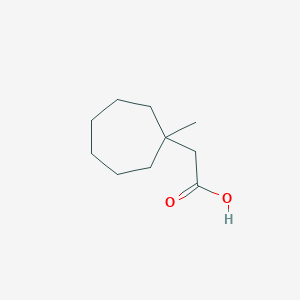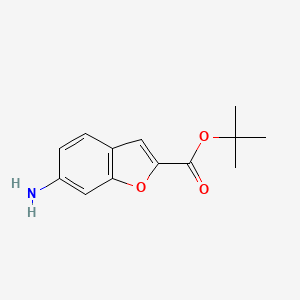amine CAS No. 885950-69-6](/img/structure/B13497924.png)
[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is a tertiary amine with a complex structure that includes a dimethylamino group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with formaldehyde and dimethylamineThis intermediate is then reduced to the desired amine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is used as a precursor for the synthesis of more complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing biological pathways and cellular responses.
Medicine
In medicine, derivatives of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine are explored for their therapeutic potential. They may be investigated for their antidepressant or anxiolytic properties .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of specialized products with desirable properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methoxyphenyl group may contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A simpler amine with similar structural features but lacking the dimethylamino group.
Dimethylamine: A basic amine with two methyl groups attached to the nitrogen atom.
Venlafaxine: A compound with a similar structure but additional functional groups, used as an antidepressant.
Uniqueness
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is unique due to its combination of a dimethylamino group and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not present in simpler amines or other related compounds.
Eigenschaften
CAS-Nummer |
885950-69-6 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-13-9-12(14(2)3)10-5-7-11(15-4)8-6-10/h5-8,12-13H,9H2,1-4H3 |
InChI-Schlüssel |
GSXRAAGNPYEIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC=C(C=C1)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




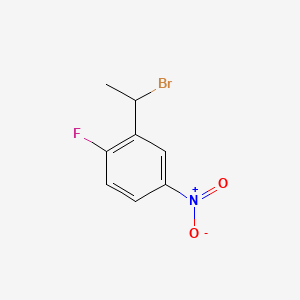
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

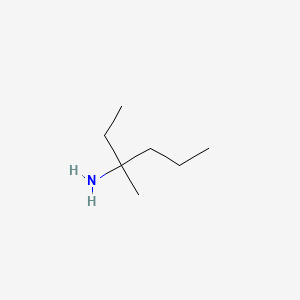
![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
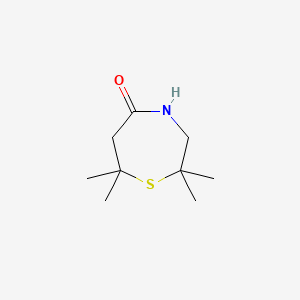
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)

